molecular formula C15H33B B13739493 Tris(1,2-dimethylpropyl)borane CAS No. 32327-52-9

Tris(1,2-dimethylpropyl)borane

Cat. No.: B13739493
CAS No.: 32327-52-9
M. Wt: 224.2 g/mol
InChI Key: UZMMTBDONLVQMH-UHFFFAOYSA-N
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Description

Tris(1,2-dimethylpropyl)borane is an organoborane compound with the molecular formula C15H33B. It is known for its high reactivity and stability, making it a valuable reagent in organic synthesis. This compound is widely used in various chemical reactions due to its ability to activate C-H bonds and facilitate the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1,2-dimethylpropyl)borane can be synthesized through the reaction of 2-methyl-2-butene with borane-methyl sulfide complex. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tris(1,2-dimethylpropyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boronic acids.

    Reduction: Reduced organic compounds.

    Substitution: Halogenated boranes.

Scientific Research Applications

Tris(1,2-dimethylpropyl)borane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(1,2-dimethylpropyl)borane involves the activation of C-H bonds, facilitating the formation of carbon-carbon bonds. The borane group acts as a Lewis acid, accepting electron pairs from other molecules, which leads to the formation of new chemical bonds. This mechanism is crucial in various organic synthesis reactions .

Comparison with Similar Compounds

  • Triethylborane
  • Tri-sec-butylborane
  • Disiamylborane
  • Lithium trisiamylborohydride

Comparison: Tris(1,2-dimethylpropyl)borane is unique due to its high reactivity and stability compared to other similar compounds. Its ability to activate C-H bonds and facilitate carbon-carbon bond formation makes it a valuable reagent in organic synthesis. Other similar compounds may have different reactivity profiles and stability, making this compound a preferred choice in certain applications .

Properties

CAS No.

32327-52-9

Molecular Formula

C15H33B

Molecular Weight

224.2 g/mol

IUPAC Name

tris(3-methylbutan-2-yl)borane

InChI

InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3

InChI Key

UZMMTBDONLVQMH-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C

Origin of Product

United States

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